1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one
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Overview
Description
1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by a phenyl group attached to the triazole ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, while the triazole ring can participate in nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted triazoles.
Scientific Research Applications
1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Phenyl-3-(4H-1,2,4-triazol-4-yl)urea
- (4-Phenyl-4H-1,2,4-triazol-3-yl)methanamine
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)methanol
Comparison: 1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted applications .
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-(4-phenyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C10H9N3O/c1-8(14)10-12-11-7-13(10)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
AYAXRIHCLGRVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
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